molecular formula C11H9FN2O B8408180 7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one

7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one

Cat. No.: B8408180
M. Wt: 204.20 g/mol
InChI Key: WVGKFIWZYAIUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-(2-propen-1-yl)-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

7-fluoro-1-prop-2-enyl-1,5-naphthyridin-2-one

InChI

InChI=1S/C11H9FN2O/c1-2-5-14-10-6-8(12)7-13-9(10)3-4-11(14)15/h2-4,6-7H,1,5H2

InChI Key

WVGKFIWZYAIUDF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C=CC2=C1C=C(C=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Fluoro-1,5-naphthyridin-2(1H)-one (2.152 g, 13.122 mmol) was suspended in dry DMF (40 ml) under argon at 0° C., and the stirred suspension was treated with sodium hydride (1.155 g of a 60% w:w dispersion in oil, 2.2 eq.) added in portions. The suspension was allowed to warm to rt. After stirring for 30 mins at rt, the mixture was treated with allyl iodide (2.67 ml, 2.2 eq) and then stirred for a further 30 min before addition of water (100 ml). The mixture was then extracted with DCM (3×200 ml). The organic extracts were combined, dried over anhydrous magnesium sulphate, filtered and evaporated to give a residue which was purified by column chromatography on silica with a 0-10% methanol in DCM gradient to give the desired product as a light brown solid (1.683 g, 63%).
Quantity
2.152 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
63%

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